molecular formula C8H11FN2 B13529770 5-fluoro-N1,N1-dimethylbenzene-1,2-diamine

5-fluoro-N1,N1-dimethylbenzene-1,2-diamine

Katalognummer: B13529770
Molekulargewicht: 154.18 g/mol
InChI-Schlüssel: ZQHLYMHKVBNJNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom and two dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N1,N1-dimethylbenzene-1,2-diamine typically involves the nitration of benzene to form nitrobenzene, followed by reduction to produce the corresponding amine. The fluorine atom is introduced through electrophilic aromatic substitution, and the dimethylamino groups are added via alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-N1,N1-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones.

Wissenschaftliche Forschungsanwendungen

5-fluoro-N1,N1-dimethylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-fluoro-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-fluoro-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both the fluorine atom and two dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H11FN2

Molekulargewicht

154.18 g/mol

IUPAC-Name

4-fluoro-2-N,2-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C8H11FN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3

InChI-Schlüssel

ZQHLYMHKVBNJNA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC(=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.